molecular formula C18H22ClN5O2S B10981926 4-(3-chlorophenyl)-N-(2-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide

4-(3-chlorophenyl)-N-(2-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide

Cat. No.: B10981926
M. Wt: 407.9 g/mol
InChI Key: KVBJXFHHHVHIAK-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-N-(2-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide is a complex organic compound with a unique structure that includes a piperazine ring, a thiazole ring, and a chlorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-N-(2-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the thiazole ring, and the attachment of the chlorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-N-(2-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

4-(3-chlorophenyl)-N-(2-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-N-(2-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-(4-chlorophenyl)-N-(2-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide
  • **4-(3-bromophenyl)-N-(2-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide

Uniqueness

The uniqueness of 4-(3-chlorophenyl)-N-(2-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide lies in its specific structural features, such as the position of the chlorophenyl group and the presence of the thiazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H22ClN5O2S

Molecular Weight

407.9 g/mol

IUPAC Name

4-(3-chlorophenyl)-N-[2-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C18H22ClN5O2S/c1-12-13(2)27-17(21-12)22-16(25)11-20-18(26)24-8-6-23(7-9-24)15-5-3-4-14(19)10-15/h3-5,10H,6-9,11H2,1-2H3,(H,20,26)(H,21,22,25)

InChI Key

KVBJXFHHHVHIAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C

Origin of Product

United States

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